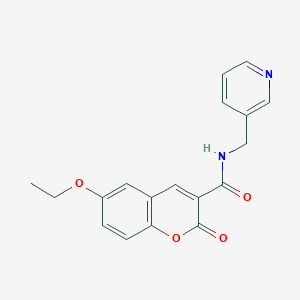![molecular formula C17H22FN3O3 B5308824 1-(4-fluorophenyl)-N-[2-(4-morpholinyl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5308824.png)
1-(4-fluorophenyl)-N-[2-(4-morpholinyl)ethyl]-5-oxo-3-pyrrolidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-fluorophenyl)-N-[2-(4-morpholinyl)ethyl]-5-oxo-3-pyrrolidinecarboxamide is a chemical compound that has gained attention in the scientific community due to its potential applications in research. The compound is commonly referred to as FPEMP, and it is a member of the pyrrolidinecarboxamide family of compounds. FPEMP has been shown to have a variety of biochemical and physiological effects, which make it a valuable tool for studying various biological processes.
Mechanism of Action
The mechanism of action of FPEMP is not fully understood, but it is thought to involve the inhibition of certain enzymes and receptors. One study found that FPEMP inhibited the activity of monoamine oxidase B, an enzyme that is involved in the metabolism of dopamine. Another study found that FPEMP inhibited the binding of a certain receptor in cancer cells, which may be responsible for its anti-cancer effects.
Biochemical and physiological effects:
FPEMP has been shown to have a variety of biochemical and physiological effects. In addition to its neuroprotective and anti-cancer effects, FPEMP has been shown to have analgesic effects and to improve memory and learning in animal models. FPEMP has also been shown to reduce oxidative stress and inflammation, which may be responsible for its neuroprotective and anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
One advantage of using FPEMP in lab experiments is that it has a well-defined chemical structure, which allows for precise measurements and analysis. FPEMP is also relatively easy to synthesize, which makes it readily available for research purposes. However, one limitation of using FPEMP is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Future Directions
There are several potential future directions for research on FPEMP. One area of interest is the development of FPEMP-based drugs for the treatment of Parkinson's disease and other neurodegenerative disorders. Another area of interest is the exploration of FPEMP's anti-cancer effects, with a focus on identifying the specific receptors and enzymes that are targeted by the compound. Additionally, further research is needed to fully understand the mechanism of action of FPEMP and to identify any potential side effects or limitations of its use in lab experiments.
Synthesis Methods
The synthesis of FPEMP involves a multi-step process that begins with the reaction of 4-fluoroaniline with ethyl 2-bromo-2-oxoacetate to produce ethyl 2-(4-fluorophenyl)-2-oxoacetate. This intermediate is then reacted with morpholine to produce ethyl 2-(4-fluorophenyl)-N-(4-morpholin-4-yl)acetamide. The final step in the synthesis involves the reaction of this intermediate with pyrrolidine-2,5-dione to produce FPEMP.
Scientific Research Applications
FPEMP has been used in a variety of scientific research applications, including studies on the central nervous system, cancer, and inflammation. One study found that FPEMP had neuroprotective effects in a model of Parkinson's disease, while another study found that it inhibited the growth of cancer cells. FPEMP has also been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases.
properties
IUPAC Name |
1-(4-fluorophenyl)-N-(2-morpholin-4-ylethyl)-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22FN3O3/c18-14-1-3-15(4-2-14)21-12-13(11-16(21)22)17(23)19-5-6-20-7-9-24-10-8-20/h1-4,13H,5-12H2,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZILDOUKGIHPDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
48.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49681001 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N~1~-{2-[(4-chlorophenyl)thio]ethyl}-N~2~-methylglycinamide](/img/structure/B5308741.png)
![2-[2,4-dichloro-6-({[1-(hydroxymethyl)propyl]amino}methyl)phenoxy]acetamide hydrochloride](/img/structure/B5308744.png)
![2-[4-(3,4-dichlorophenyl)-1-piperazinyl]-N-(2-fluorophenyl)acetamide](/img/structure/B5308755.png)
![N'-{3-[(4-ethylphenoxy)methyl]-4-methoxybenzylidene}-2-furohydrazide](/img/structure/B5308759.png)
![methyl 4-{5-[(5-imino-2-isobutyl-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-furyl}benzoate](/img/structure/B5308765.png)

![2-(ethoxymethyl)-4-(4-propyl-1,4-diazepan-1-yl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine dihydrochloride](/img/structure/B5308784.png)

![7-{[1-(2-furylmethyl)-4-piperidinyl]carbonyl}-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5308796.png)
![2-(1-piperidinyl)ethyl 2,9-dimethyl-9H-imidazo[1,2-a]benzimidazole-3-carboxylate dihydrochloride](/img/structure/B5308799.png)
![2-[3-(3-fluorophenyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]-N,N-dimethylpropanamide](/img/structure/B5308810.png)
![methyl 2-{[3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)acryloyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5308817.png)
![6-[(7-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-3-cyclopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5308833.png)
![(4aS*,8aR*)-1-(3-hydroxypropyl)-6-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5308836.png)